Cas no 855465-18-8 (6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole)

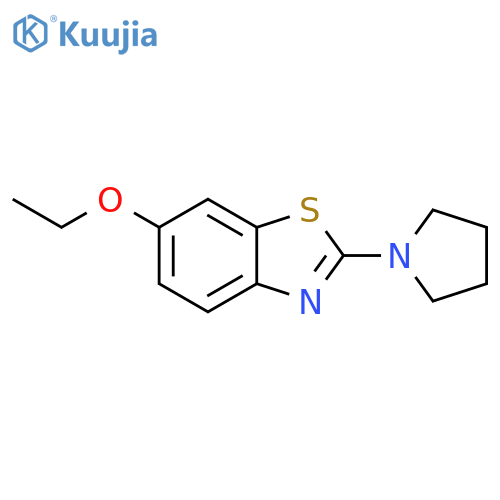

855465-18-8 structure

商品名:6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole

CAS番号:855465-18-8

MF:C13H16N2OS

メガワット:248.343941688538

CID:6441741

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole

- 6-ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Benzothiazole, 6-ethoxy-2-(1-pyrrolidinyl)-

-

- インチ: 1S/C13H16N2OS/c1-2-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3

- InChIKey: SFSJEGYRQVGIBQ-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC(OCC)=CC=C2N=C1N1CCCC1

じっけんとくせい

- 密度みつど: 1.233±0.06 g/cm3(Predicted)

- ゆうかいてん: 128-130 °C(Solv: ethanol (64-17-5))

- ふってん: 385.2±34.0 °C(Predicted)

- 酸性度係数(pKa): 5.12±0.10(Predicted)

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0647-0144-1mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F0647-0144-25mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-3mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-2μmol |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-10μmol |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-4mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0647-0144-100mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 100mg |

$372.0 | 2023-05-17 | |

| Life Chemicals | F0647-0144-5μmol |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-15mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F0647-0144-50mg |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole |

855465-18-8 | 90%+ | 50mg |

$240.0 | 2023-05-17 |

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

855465-18-8 (6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量